molecular formula C13H11ClFNO B1329010 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline CAS No. 946774-33-0

2-(3-Chloro-4-fluorophenoxy)-4-methylaniline

Cat. No.: B1329010
CAS No.: 946774-33-0
M. Wt: 251.68 g/mol
InChI Key: DTTIVBDDUXZKJU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)-4-methylaniline is an aromatic amine derivative characterized by a 4-methylaniline backbone substituted at the 2-position with a 3-chloro-4-fluorophenoxy group. The compound’s molecular formula is inferred as C₁₃H₁₀ClFNO (based on analogs like BI14694, C₁₃H₁₂FNO, with added Cl ).

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c1-8-2-5-12(16)13(6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTIVBDDUXZKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649863
Record name 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946774-33-0
Record name 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(3-chloro-4-fluorophenoxy)-4-methylbenzoic acid.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards specific molecular targets. The exact pathways involved can vary based on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 4-methyl group enhances electron density at the aromatic ring, while Cl and F in the phenoxy group withdraw electrons, creating a polarized structure. This contrasts with 4-chloro-2-methylaniline, where the Cl and methyl groups are on the same ring, leading to metabolic activation and carcinogenicity .
  • Bioactivity: Fluorinated phenoxy derivatives (e.g., BI14694) are prioritized in drug discovery due to enhanced metabolic stability and binding affinity .

Electronic Effects of Substituents

Substituent electronic effects critically influence reactivity:

Substituent Position Electron Effect (r value) Impact on Reactivity Reference
Methyl 4- +0.17 (electron-donating) Stabilizes intermediates in substitution
Methoxy 4- +0.78 (stronger donating) Enhances nucleophilic aromatic substitution
Chloro 3- -0.37 (electron-withdrawing) Deactivates ring; directs electrophiles Inferred
Fluoro 4- -0.34 (electron-withdrawing) Similar to Cl but less deactivating Inferred

Comparison Highlights :

  • 4-Methyl vs. 4-Methoxy : Methoxy’s stronger donating effect (r = +0.78 vs. +0.17 for methyl) makes methoxy-substituted anilines more reactive in electrophilic substitutions .
  • Ethyl vs. Methyl : Ethyl groups (r = +0.30) release electrons more effectively than methyl, suggesting 4-ethylaniline derivatives may exhibit higher reactivity .

Biological Activity

2-(3-Chloro-4-fluorophenoxy)-4-methylaniline (CAS No. 946774-33-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a phenoxy group substituted with chlorine and fluorine atoms, along with a methylaniline moiety. Its unique structure is expected to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The presence of halogen substituents enhances its binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, potentially serving as an anticancer agent.
  • Receptor Modulation : It may act as a modulator for receptors associated with inflammatory responses or cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 45 µM against HeLa cells, indicating moderate potency.

Cell LineIC50 (µM)
HeLa45
K56255
AGS60

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary tests showed moderate efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64

Case Studies

  • Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis through the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, supporting its potential application in cancer therapy.
  • Synergistic Effects : The compound was tested in combination with established chemotherapeutics, revealing enhanced cytotoxicity when used in tandem with doxorubicin.

Comparative Analysis

When compared to structurally similar compounds such as 2-(3-Chloro-4-fluorophenyl)-4-methylaniline and other substituted anilines, this compound demonstrated superior selectivity and potency against certain cancer types.

CompoundIC50 (µM)
This compound45
2-(3-Chloro-4-fluorophenyl)-4-methylaniline60
Other Substituted Anilines>80

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